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Abstract
S-1360, an early HIV integrase inhibitor developed through a collaboration between Shionogi

and GlaxoSmithKline, represented a pioneering effort in the exploration of a novel class of

antiretroviral drugs. As the first integrase inhibitor to advance into human clinical trials, S-1360

played a crucial role in validating HIV integrase as a viable therapeutic target. Although its

development was ultimately discontinued during Phase II clinical trials, the story of S-1360

provides valuable insights into the discovery and development of HIV integrase strand transfer

inhibitors (INSTIs). This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and clinical development of S-1360, presenting available quantitative

data, outlining probable experimental methodologies, and illustrating key concepts through

signaling pathway and workflow diagrams.

Discovery and Preclinical Development
The discovery of S-1360 emerged from extensive screening efforts to identify non-nucleoside

inhibitors of HIV replication. The focus on HIV integrase was driven by its essential role in the

viral life cycle and the absence of a homologous enzyme in humans, suggesting a potential for

high therapeutic selectivity.
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S-1360 demonstrated potent inhibitory activity against the HIV-1 integrase enzyme in

biochemical assays and antiviral activity in cell-based assays.

Parameter Value Assay Type
Cell Line (for
cellular assays)

IC50 20 nM
Purified HIV-1

Integrase Inhibition
N/A

EC50 200 nM MTT Assay
MT-4 cells infected

with HIV-1 IIIB

CC50 12 µM MTT Assay MT-4 cells

Preclinical Studies
Preclinical evaluation of S-1360 in animal models indicated a promising pharmacological,

pharmacokinetic, safety, and toxicological profile, which supported its progression into clinical

development. However, specific quantitative data from these animal studies are not extensively

available in the public domain.

Mechanism of Action
S-1360 is an HIV integrase strand transfer inhibitor (INSTI). It exerts its antiviral effect by

binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step

of viral DNA integration into the host cell's genome. This action effectively halts the HIV

replication cycle.
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Caption: Mechanism of Action of S-1360.

Clinical Development
S-1360 was the first HIV integrase inhibitor to be evaluated in human clinical trials.

Phase I Clinical Trial
A Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and

pharmacokinetics of S-1360.

Study Design:

Participants: Healthy adult volunteers.

Design: A randomized, placebo-controlled, dose-escalation study.

Dosage: Multiple oral doses were administered, including 500 mg, 1000 mg, and 2000 mg

every 12 hours.

Key Findings:

S-1360 was generally well-tolerated.
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The most frequently reported adverse event was headache.

The drug was readily absorbed, with peak plasma concentrations (Tmax) occurring

between 2.25 and 3 hours after repeated dosing.

Dose-proportional increases in AUC (area under the curve) and Cmax (maximum

concentration) were observed between the 1000 mg and 2000 mg doses.

Plasma protein binding was high, ranging from 98.23% to 99.98%.

Phase II Clinical Trial
Following the promising results from the Phase I study, S-1360 advanced to Phase II clinical

trials in HIV-infected patients. However, the development of S-1360 was discontinued during

this phase in August 2003. The specific reasons for the discontinuation are not detailed in the

available public information.

Experimental Protocols
While specific, detailed experimental protocols for the studies on S-1360 are not publicly

available, this section outlines the general methodologies that would have been employed for

the key experiments cited.

In Vitro HIV Integrase Inhibition Assay
Objective: To determine the concentration of S-1360 required to inhibit the enzymatic activity of

purified HIV-1 integrase by 50% (IC50).

Methodology:

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA

substrate mimicking the viral DNA end is prepared and labeled (e.g., with a fluorescent or

radioactive tag).

Reaction Mixture: The reaction is typically carried out in a microplate format. Each well

contains a buffer solution with appropriate cofactors (e.g., Mg2+ or Mn2+), the purified

integrase enzyme, and the labeled DNA substrate.
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Inhibitor Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no

inhibitor are included.

Incubation: The plate is incubated at 37°C to allow the integration reaction (strand transfer)

to occur.

Detection: The products of the integration reaction are separated from the substrate using

methods like gel electrophoresis or captured on a solid phase. The amount of product is

quantified by measuring the signal from the label.

Data Analysis: The percentage of inhibition is calculated for each concentration of S-1360.

The IC50 value is determined by plotting the percentage of inhibition against the log of the

inhibitor concentration and fitting the data to a dose-response curve.

Prepare reaction mix:
- Purified HIV-1 Integrase
- Labeled DNA substrate

- Buffer with cofactors

Add serial dilutions of S-1360

Incubate at 37°C

Separate reaction products

Quantify product formation

Calculate % inhibition and determine IC50
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Caption: In Vitro Integrase Inhibition Assay Workflow.

Cellular Antiviral Activity Assay (MTT Assay)
Objective: To determine the concentration of S-1360 that inhibits HIV-1 replication in a cell

culture by 50% (EC50) and the concentration that reduces cell viability by 50% (CC50).

Methodology:

Cell Culture: A susceptible cell line (e.g., MT-4, a human T-cell line) is cultured in appropriate

media.

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

Drug Treatment: Immediately after infection, the cells are plated in a microplate, and serial

dilutions of S-1360 are added to the wells. Control wells with no drug and uninfected cells

are included.

Incubation: The plate is incubated for a period that allows for multiple rounds of viral

replication (typically 4-5 days).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT

to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve

the formazan crystals.

Absorbance Reading: The absorbance of each well is read using a spectrophotometer at a

wavelength of approximately 570 nm.

Data Analysis:

EC50: The absorbance values from the infected, drug-treated wells are compared to the

infected, untreated control wells to determine the percentage of protection from virus-
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induced cell death. The EC50 is the concentration of S-1360 that protects 50% of the cells

from the cytopathic effects of the virus.

CC50: The absorbance values from the uninfected, drug-treated wells are compared to the

uninfected, untreated control wells to determine the percentage of cytotoxicity. The CC50

is the concentration of S-1360 that reduces cell viability by 50%.

Conclusion
S-1360 was a landmark compound in the history of antiretroviral therapy development. As the

first HIV integrase inhibitor to reach clinical trials, it provided critical proof-of-concept for this

class of drugs. Although its own development was not completed, the pioneering work on S-

1360 paved the way for the subsequent successful development of other integrase inhibitors

that are now a cornerstone of modern HIV treatment regimens. The lessons learned from the

S-1360 program undoubtedly informed the strategies for discovering and developing safer and

more potent second-generation INSTIs.

To cite this document: BenchChem. [S-1360: A Technical Overview of an Early HIV Integrase
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680365#s-1360-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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